4,5-Dicyano-2-(o-tolyl)imidazole
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Overview
Description
4,5-Dicyano-2-(o-tolyl)imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two cyano groups at the 4 and 5 positions and an o-tolyl group at the 2 position. The unique structure of this compound makes it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dicyano-2-(o-tolyl)imidazole typically involves the cyclization of amido-nitriles. One common method is the reaction of aromatic aldehydes with 2,3-diaminomaleonitrile (DAMN) in the presence of a catalyst such as HNO3. This reaction is often carried out under microwave-assisted conditions to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dicyano-2-(o-tolyl)imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano groups into amine groups.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine-substituted imidazoles.
Scientific Research Applications
4,5-Dicyano-2-(o-tolyl)imidazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 4,5-Dicyano-2-(o-tolyl)imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano groups and the imidazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4,5-Diphenyl-2-substituted imidazoles: These compounds have phenyl groups instead of cyano groups and exhibit different chemical properties and reactivity.
2,4,5-Trisubstituted imidazoles: These compounds have additional substituents at the 2, 4, and 5 positions, leading to variations in their chemical behavior and applications
Uniqueness: 4,5-Dicyano-2-(o-tolyl)imidazole is unique due to the presence of both cyano groups and an o-tolyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
2-(2-methylphenyl)-1H-imidazole-4,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4/c1-8-4-2-3-5-9(8)12-15-10(6-13)11(7-14)16-12/h2-5H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLCQVAWPMBQAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(N2)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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